Ethyl 5,5,5-trifluoro-4-hydroxypentanoate
Overview
Description
Ethyl 5,5,5-trifluoro-4-hydroxypentanoate is an organic compound with the molecular formula C7H11F3O3 and a molecular weight of 200.16 g/mol . It is a fluorinated ester that contains a hydroxyl group, making it a versatile intermediate in organic synthesis. This compound is known for its unique chemical properties due to the presence of trifluoromethyl groups, which impart significant electron-withdrawing effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5,5,5-trifluoro-4-hydroxypentanoate can be synthesized through various synthetic routes. One common method involves the reaction of ethyl 4-hydroxybutanoate with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,5,5-trifluoro-4-hydroxypentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of ethyl 5,5,5-trifluoro-4-oxopentanoate.
Reduction: Formation of ethyl 5,5,5-trifluoro-4-hydroxypentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5,5,5-trifluoro-4-hydroxypentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential effects on biological systems due to its fluorinated structure.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 5,5,5-trifluoro-4-hydroxypentanoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electron-withdrawing capacity. This can lead to the inhibition or modulation of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-hydroxybutanoate: Lacks the trifluoromethyl groups, resulting in different chemical properties.
Ethyl 5,5,5-trifluoro-4-oxopentanoate: An oxidized derivative with a carbonyl group instead of a hydroxyl group.
Ethyl 5,5,5-trifluoro-4-hydroxypentanol: A reduced derivative with an alcohol group instead of an ester group.
Uniqueness
Ethyl 5,5,5-trifluoro-4-hydroxypentanoate is unique due to the presence of both a hydroxyl group and trifluoromethyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
ethyl 5,5,5-trifluoro-4-hydroxypentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O3/c1-2-13-6(12)4-3-5(11)7(8,9)10/h5,11H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFNYSMWFXWELZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501270788 | |
Record name | Ethyl 5,5,5-trifluoro-4-hydroxypentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501270788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70961-06-7 | |
Record name | Ethyl 5,5,5-trifluoro-4-hydroxypentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70961-06-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5,5,5-trifluoro-4-hydroxypentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501270788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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